(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid
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Overview
Description
(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is a complex organic compound featuring a cyclohexyl group, a formyl-substituted pyrrole ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid typically involves multi-step organic reactions. One common approach is the condensation of cyclohexyl ketone with a pyrrole derivative under acidic conditions, followed by formylation and subsequent carboxylation to introduce the propanoic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl₃) and suitable solvents
Major Products
Oxidation: Conversion to (2R)-3-Cyclohexyl-2-(2-carboxyl-1H-pyrrol-1-yl)propanoic acid.
Reduction: Formation of (2R)-3-Cyclohexyl-2-(2-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of (2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formyl and carboxyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Formylpyrrole derivatives: These compounds share the formyl-substituted pyrrole ring and exhibit similar chemical reactivity.
Cyclohexyl derivatives: Compounds with a cyclohexyl group often show similar physical properties and reactivity patterns
Uniqueness
(2R)-3-Cyclohexyl-2-(2-formyl-1H-pyrrol-1-yl)propanoic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both a cyclohexyl group and a formyl-substituted pyrrole ring in the same molecule is relatively rare, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H19NO3 |
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Molecular Weight |
249.30 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-2-(2-formylpyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C14H19NO3/c16-10-12-7-4-8-15(12)13(14(17)18)9-11-5-2-1-3-6-11/h4,7-8,10-11,13H,1-3,5-6,9H2,(H,17,18)/t13-/m1/s1 |
InChI Key |
JEBLYTPVDCBQDP-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N2C=CC=C2C=O |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N2C=CC=C2C=O |
Origin of Product |
United States |
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